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Compound of Interest

Compound Name: Delamanid-d4-1

Cat. No.: B12371998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Delamanid-d4, the

deuterated analog of the anti-tuberculosis drug Delamanid. This document covers its chemical

structure, and physical and chemical properties, and delves into its application in research,

including a detailed look at its mechanism of action and its influence on host-cell signaling

pathways. Experimental methodologies are provided to support the practical application of this

important research tool.

Core Chemical and Physical Properties
Delamanid-d4 is a stable, isotopically labeled form of Delamanid, where four hydrogen atoms

on the phenoxy ring have been replaced with deuterium. This substitution makes it an ideal

internal standard for quantitative mass spectrometry-based assays, as it is chemically identical

to Delamanid but has a distinct molecular weight.[1][2]

Chemical Structure
IUPAC Name: (2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-

(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][3][4]oxazole[5]

Chemical Formula: C₂₅H₂₁D₄F₃N₄O₆

SMILES:FC(F)

(F)OC1=CC=C(OC2CCN(C3=C([2H])C([2H])=C(OC[C@@]4(C)CN5C(O4)=NC(--INVALID-
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Quantitative Data Summary
A summary of the key quantitative properties of Delamanid-d4 is presented in the table below.

This data is essential for accurate experimental design and interpretation.

Property Value Reference(s)

Molecular Weight 538.52 g/mol

Monoisotopic Mass 538.19772600 Da

Purity (by HPLC) 99.9%

Enantiomeric Excess (ee) 99.8%

Isotopic Purity (atom % D) >98%

Appearance White Solid

Solubility Soluble in DMSO

Storage
Store at -20°C for long-term

storage.

Mechanism of Action: Inhibition of Mycolic Acid
Synthesis
Delamanid is a prodrug that is activated within Mycobacterium tuberculosis. Its mechanism of

action involves the inhibition of mycolic acid synthesis, a crucial component of the

mycobacterial cell wall. The deuterated form, Delamanid-d4, is expected to have the same

mechanism of action.

The activation of Delamanid is dependent on the deazaflavin-dependent nitroreductase (Ddn).

This enzyme is part of the F420-dependent pathway. Mutations in genes associated with this

pathway, such as ddn, fgd1, fbiA, fbiB, and fbiC, can lead to resistance to Delamanid.

The following diagram illustrates the mycolic acid biosynthesis pathway, the target of

Delamanid.
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Caption: The mycolic acid biosynthesis pathway in M. tuberculosis and the inhibitory action of

activated Delamanid.

Influence on Host Signaling Pathways: JAK/STAT1
Recent research has shown that Delamanid can modulate the host immune response.

Specifically, Delamanid has been found to suppress the expression of the chemokine CXCL10

in human macrophages by inhibiting the Janus kinase/signal transducer and activator of

transcription (JAK/STAT) pathway. This suggests that in addition to its direct bactericidal

effects, Delamanid may also have an anti-inflammatory role during tuberculosis treatment.

The diagram below outlines the JAK/STAT1 signaling pathway and the inhibitory effect of

Delamanid.
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Delamanid's Inhibition of the JAK/STAT1 Signaling Pathway
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Caption: Delamanid inhibits the JAK/STAT1 signaling pathway in macrophages, leading to

reduced CXCL10 expression.

Experimental Protocols
Delamanid-d4 is primarily used as an internal standard in analytical methods. Below are

generalized protocols for its synthesis and its application in a typical analytical workflow.

Synthesis of Delamanid-d4 (Conceptual)
A specific, detailed synthesis protocol for Delamanid-d4 is not publicly available. However, it

would likely be synthesized using a deuterated precursor, specifically deuterated 4-

bromophenol. General methods for the deuteration of phenols are well-established and

typically involve hydrogen-deuterium exchange reactions.

Generalized Protocol for the Deuteration of Phenol (precursor to Delamanid-d4 synthesis):

Catalyst Preparation: A polymer-supported acid catalyst, such as Amberlyst 15, is dried

under vacuum over a desiccant (e.g., sulfuric acid) for 24 hours.

Reaction Setup: The phenolic starting material (e.g., 4-bromophenol) is dissolved in

deuterium oxide (D₂O) in a sealed reaction vessel. The dried catalyst is then added.

Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g.,

110°C) for a specified period (e.g., 24 hours) to facilitate the exchange of aromatic protons

with deuterium.

Work-up and Purification: After the reaction, the catalyst is removed by filtration. The

deuterated phenol is then extracted from the aqueous solution using an appropriate organic

solvent. The organic phase is dried, and the solvent is removed under reduced pressure.

The product can be further purified by column chromatography if necessary.

The resulting deuterated 4-bromophenol would then be used in a multi-step synthesis similar to

that described for unlabeled Delamanid to yield Delamanid-d4.

Quantification of Delamanid in Biological Matrices using
LC-MS/MS
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Delamanid-d4 is employed as an internal standard to accurately quantify Delamanid in

biological samples such as plasma or cerebrospinal fluid.

Experimental Workflow:

LC-MS/MS Workflow for Delamanid Quantification

Sample Preparation
(e.g., Protein Precipitation)

Addition of Delamanid-d4
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Caption: A typical workflow for the quantification of Delamanid in biological samples using

Delamanid-d4 as an internal standard.
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Detailed Protocol Steps:

Sample Preparation: Biological samples (e.g., 100 µL of plasma) are treated to remove

proteins that can interfere with the analysis. This is commonly done by protein precipitation

with a solvent like acetonitrile.

Internal Standard Spiking: A known concentration of Delamanid-d4 solution is added to the

sample.

Extraction: The sample is vortexed and centrifuged to pellet the precipitated proteins. The

supernatant containing Delamanid and Delamanid-d4 is then transferred for further

processing, which may include solid-phase extraction for additional cleanup.

LC Separation: The extracted sample is injected into a high-performance liquid

chromatography (HPLC) system. A C18 reverse-phase column is typically used with a

gradient elution of mobile phases (e.g., water with formic acid and acetonitrile) to separate

Delamanid and Delamanid-d4 from other matrix components.

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass

spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to

specifically detect the parent and product ion transitions for both Delamanid and Delamanid-

d4.

Quantification: The peak area ratio of Delamanid to Delamanid-d4 is used to construct a

calibration curve from standards with known concentrations of Delamanid. The concentration

of Delamanid in the unknown samples is then determined from this calibration curve.

Conclusion
Delamanid-d4 is an indispensable tool for researchers working on the development and clinical

monitoring of Delamanid. Its use as an internal standard ensures the accuracy and reliability of

quantitative analytical methods. Furthermore, understanding the mechanism of action of

Delamanid and its effects on host signaling pathways provides a broader context for its

therapeutic effects and potential for immunomodulation. The experimental protocols and data

presented in this guide are intended to facilitate further research and application of this

important deuterated compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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